molecular formula C18H24N2O3 B13861014 methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B13861014
M. Wt: 316.4 g/mol
InChI Key: GFAFAJSUIGSPDS-UHFFFAOYSA-N
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Description

(1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydro-1H-pyrido[3,4-b]indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include indole derivatives and various alkylating agents. The key steps in the synthesis may involve:

    Alkylation: Introduction of the isobutyl group through alkylation reactions.

    Methoxylation: Introduction of the methoxy group using methoxylating agents.

    Cyclization: Formation of the tetrahydro-1H-pyrido[3,4-b]indole core through cyclization reactions.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of the isobutyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFAJSUIGSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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